molecular formula C6H12ClNO B13566946 2-Amino-1-cyclopropylpropan-1-onehydrochloride

2-Amino-1-cyclopropylpropan-1-onehydrochloride

Katalognummer: B13566946
Molekulargewicht: 149.62 g/mol
InChI-Schlüssel: HKTSHXHFTVMEBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-cyclopropylpropan-1-one hydrochloride is a chemical compound with the molecular formula C6H10ClNO. It is known for its unique structure, which includes a cyclopropyl group attached to a propanone backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-cyclopropylpropan-1-one hydrochloride typically involves the reaction of cyclopropyl ketone with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of 2-Amino-1-cyclopropylpropan-1-one hydrochloride may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and high production rates. The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-cyclopropylpropan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Amino-1-cyclopropylpropan-1-one hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-1-cyclopropylpropan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biochemical and physiological effects, depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-1-cyclopropylpropan-1-one hydrochloride is unique due to its specific structural features, such as the cyclopropyl group and the amino-propanone backbone. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C6H12ClNO

Molekulargewicht

149.62 g/mol

IUPAC-Name

2-amino-1-cyclopropylpropan-1-one;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-4(7)6(8)5-2-3-5;/h4-5H,2-3,7H2,1H3;1H

InChI-Schlüssel

HKTSHXHFTVMEBI-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1CC1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.